Cas no 1867-76-1 (1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)-)
![1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)- structure](https://www.kuujia.com/scimg/cas/1867-76-1x500.png)
1867-76-1 structure
Product name:1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)-
1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)-
- 1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,...
- 4-methyl-4-azacholestane
- (4aR,4bS,6aR,9aS,9bS,11aR)-1,4a,6a-trimethyl-2-[(2R)-6-methylheptan-2-yl]hexadecahydro-1H-indeno[5,4-f]quinoline
- 4-Azacholestane, 4-methyl-, (5alpha)-
- 4-Methyl-4-aza-5alpha-cholestane
- (3aS,3bS,5aR,9aR,9bS,11aR)-6,9a,11a-trimethyl-7-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,3b,4,5,5a,7,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline
- 1,4a,6a-Trimethyl-2-(6-methylheptan-2-yl)hexadecahydro-1H-indeno[5,4-f]quinoline
- DTXSID60940135
- 1867-76-1
-
- Inchi: InChI=1S/C27H49N/c1-19(2)9-7-10-20(3)24-15-18-27(5)23-14-17-26(4)16-8-11-22(26)21(23)12-13-25(27)28(24)6/h19-25H,7-18H2,1-6H3/t20-,21+,22+,23+,24?,25-,26-,27-/m1/s1
- InChI Key: ZBHJPJSJUPTGSI-DLIDQQGSSA-N
- SMILES: CC(CCC[C@H](C1CC[C@@]2([C@H]3CC[C@@]4(C)CCC[C@H]4[C@@H]3CC[C@H]2N1C)C)C)C
Computed Properties
- Exact Mass: 387.387
- Monoisotopic Mass: 387.387
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 9.3
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- Density: 0.922
- Boiling Point: 449.4°Cat760mmHg
- Flash Point: 198.9°C
- Refractive Index: 1.494
1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)- Related Literature
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
3. Cell morphology as a design parameter in the bioengineering of cell–biomaterial surface interactionsRichard Thorogate,Nicola Mordan Biomater. Sci., 2021,9, 8032-8050
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
1867-76-1 (1H-Indeno[5,4-f]quinoline,7-[(1R)-1,5-dimethylhexyl]hexadecahydro-1,4a,6a-trimethyl-,(4aR,4bS,6aR,7R,9aS,9bS,11aR)-) Related Products
- 29457-07-6(Ticarcillin Disodium Salt (Contain 10% Methanol))
- 2138097-45-5(2-{(benzyloxy)carbonylamino}-3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid)
- 1804239-31-3(2-(1-Bromo-2-oxopropyl)-3-(bromomethyl)mandelic acid)
- 2228664-29-5(4-{3-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 2228251-94-1(2-(5-methyl-2-nitrophenyl)methyloxirane)
- 245652-82-8(1,2-Benzenedicarboxylicacid, 1,2-bis[(1R,5S)-3,3,5-trimethylcyclohexyl] ester, rel-)
- 2648947-33-3(1-(1-cyclopropylprop-2-yn-1-yl)piperazine, trifluoroacetic acid)
- 2228496-44-2(tert-butyl N-5-(2-amino-3-hydroxypropyl)-2-bromophenylcarbamate)
- 196598-39-7(3-(tributylstannyl)prop-2-ynal)
- 400777-06-2(6-Chloro-2-iodopyridin-3-amine)
Recommended suppliers
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
CN Supplier
Bulk

Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk

Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
